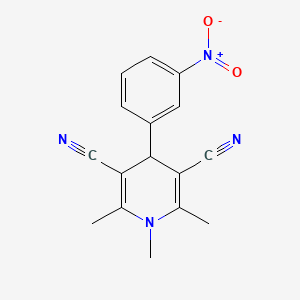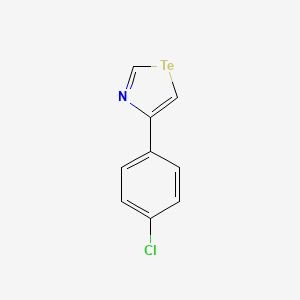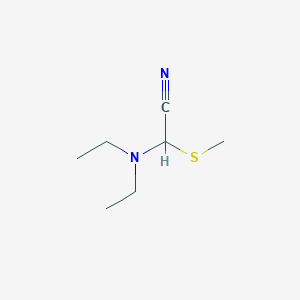
2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its tetracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of acetyl and ethoxy functional groups.
準備方法
The synthesis of 2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetracene Backbone: The initial step involves the construction of the tetracene backbone through a series of cyclization reactions.
Introduction of Functional Groups: The acetyl and ethoxy groups are introduced through electrophilic substitution reactions. For example, acetylation can be achieved using acetic anhydride in the presence of a catalyst like sulfuric acid.
Hydrogenation: The final step involves the hydrogenation of the tetracene backbone to form the tetrahydrotetracene structure.
化学反応の分析
2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction yields alcohols.
科学的研究の応用
2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for therapeutic agents.
Industry: In materials science, this compound is investigated for its electronic properties.
作用機序
The mechanism of action of 2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could be due to the inhibition of specific enzymes involved in cell proliferation .
類似化合物との比較
2-Acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione can be compared with other similar compounds, such as:
Tetracene: The parent compound, tetracene, lacks the acetyl and ethoxy groups but shares the same polycyclic aromatic structure.
Anthracene Derivatives: Compounds like 9,10-dihydroanthracene-9,10-dione have similar structures but differ in the number of aromatic rings and functional groups.
Naphthacene Derivatives: These compounds have a similar tetracyclic structure but may have different substituents, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
112649-66-8 |
|---|---|
分子式 |
C22H20O4 |
分子量 |
348.4 g/mol |
IUPAC名 |
2-acetyl-11-ethoxy-1,2,3,4-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C22H20O4/c1-3-26-22-15-7-5-4-6-14(15)11-18-19(22)21(25)17-10-13(12(2)23)8-9-16(17)20(18)24/h4-7,11,13H,3,8-10H2,1-2H3 |
InChIキー |
ZBEQTBNKIKMVPO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C(=CC3=CC=CC=C31)C(=O)C4=C(C2=O)CC(CC4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
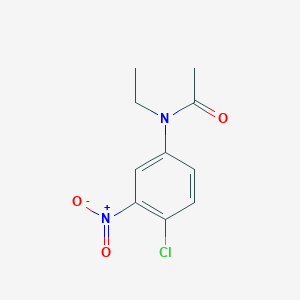
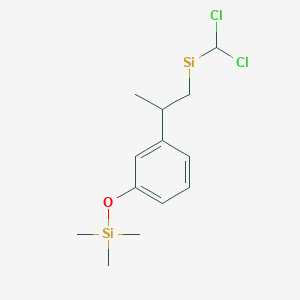
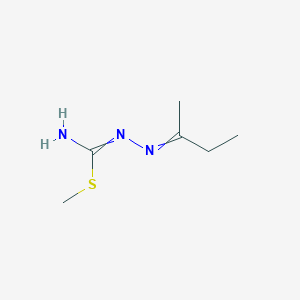
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
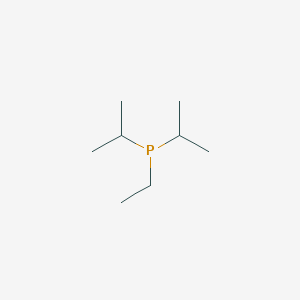
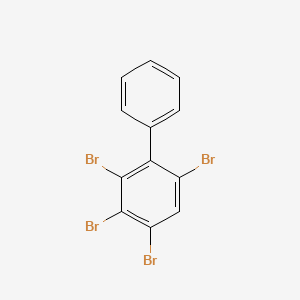
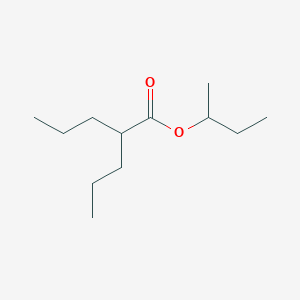
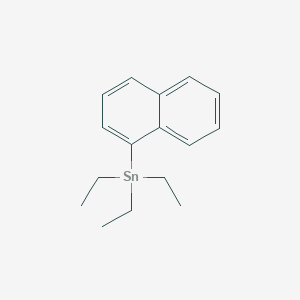
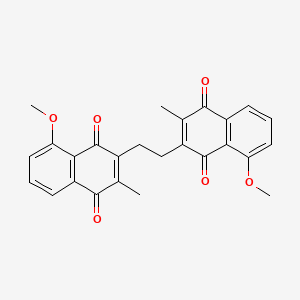
![N~1~-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine](/img/structure/B14311415.png)
